molecular formula C13H14N4O2S B2742666 (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034402-70-3

(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2742666
CAS No.: 2034402-70-3
M. Wt: 290.34
InChI Key: JYWLVBQCXHRAOK-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound with the molecular formula C13H14N4O2S and a molecular weight of 290.34 g/mol. This compound features a unique structure combining a thiazole ring, a pyridazine ring, and a pyrrolidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with a pyrrolidine derivative.

    Thiazole Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Pyridazine Synthesis: The pyridazine ring is often synthesized via the reaction of hydrazines with 1,4-diketones or through cyclization reactions involving nitriles and hydrazines.

    Coupling Reaction: The final step involves the coupling of the synthesized thiazole and pyridazine intermediates with a pyrrolidine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to dihydropyridazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanone group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted methanone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the thiazole and pyridazine rings, which are known for their biological activity, suggests that this compound could exhibit antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore these possibilities and to understand the compound’s mechanism of action.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique structure makes it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole and pyridazine rings are known to interact with enzymes and receptors, potentially modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone: Unique due to the combination of thiazole, pyridazine, and pyrrolidine rings.

    Pyridazinone derivatives: Known for their diverse pharmacological activities, including antihypertensive and anti-inflammatory properties.

    Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activity and ability to modulate pharmacokinetic profiles.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which combines the properties of thiazole, pyridazine, and pyrrolidine rings. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-9-15-11(8-20-9)13(18)17-6-4-10(7-17)19-12-3-2-5-14-16-12/h2-3,5,8,10H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWLVBQCXHRAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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